3,4-O-Isopropylidene clindamycin B
Description
Overview of Clindamycin (B1669177) and its Structural Modifications for Research Purposes
Clindamycin, a semi-synthetic derivative of lincomycin, is a prominent member of the lincosamide class. wikipedia.org It is prepared through the (7S)-chloro-substitution of the (7R)-hydroxyl group of lincomycin, a modification that significantly enhances its antibacterial potency and improves its gastrointestinal absorption compared to its parent compound. britannica.comwikipedia.org
The structure of clindamycin has served as a scaffold for numerous structural modifications aimed at creating novel analogues with improved properties. Researchers have synthesized hundreds of derivatives, although only clindamycin and lincomycin remain in widespread clinical use due to issues with the toxicity or low biological activity of other variants. wikipedia.org A notable example of a successful analogue is pirlimycin, where the (2S-trans)-4-n-propylhygramide part of clindamycin is replaced by (2S-cis)-4-ethylpipecolamide. nih.gov This modification resulted in a compound with favorable changes in toxicity and metabolism while maintaining potent antibacterial activity, being 2-20 times more active than clindamycin in certain animal infection models. nih.gov
Further research has explored clindamycin derivatives for applications beyond antibacterial therapy, including as potential antitumor agents. researchgate.net By modifying the clindamycin structure, researchers aim to create compounds that can interact with new biological targets, such as G-protein-coupled receptors, potentially modulating immune responses within the tumor microenvironment. researchgate.net These investigations underscore the versatility of the clindamycin framework in developing new therapeutic agents. nih.gov
Significance of Hydroxyl Group Protection Strategies in Complex Molecule Synthesis
In the multi-step synthesis of complex organic molecules like clindamycin and its analogues, functional groups that are not involved in a particular reaction step often need to be temporarily masked or "protected" to prevent unwanted side reactions. zmsilane.comlibretexts.org The hydroxyl group (-OH) is one of the most reactive functional groups and frequently requires protection. libretexts.org A good protecting group must be easy to install, stable under the conditions of the subsequent reaction, and easy to remove cleanly when its job is done. libretexts.org
The protection of hydroxyl groups is typically achieved by converting them into less reactive ethers or esters. libretexts.orghighfine.comhighfine.com The choice of protecting group depends on the specific requirements of the synthetic route, such as the pH and temperature of subsequent steps.
For diols (compounds with two hydroxyl groups in close proximity, such as the 1,2- and 1,3-diols found in clindamycin's sugar moiety), a common strategy is to protect both hydroxyl groups simultaneously by reacting them with an aldehyde or a ketone to form a cyclic acetal or ketal, respectively. highfine.com This is an efficient method that introduces a single protecting group to cover two reactive sites. The most commonly used ketal for this purpose is the acetone acetal protecting group, also known as an isopropylidene group, which is introduced using acetone or 2,2-dimethoxypropane under acid catalysis. highfine.com
| Protecting Group Class | Example Group | Common Reagents for Introduction | Conditions for Removal |
|---|---|---|---|
| Silyl Ethers | Trimethylsilyl (TMS), Tert-butyldimethylsilyl (TBDMS) | TMS-Cl, TBDMS-Cl | Acid or Fluoride Ion (e.g., TBAF) |
| Alkyl Ethers | Benzyl (Bn) | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) |
| Alkoxyalkyl Ethers | Methoxymethyl (MOM) | MOM-Cl | Acidic conditions |
| Esters | Acetyl (Ac), Benzoyl (Bz) | Acetic anhydride, Benzoyl chloride | Acid or Base |
| Ketals (for diols) | Isopropylidene | Acetone, 2,2-dimethoxypropane | Acidic conditions |
Rationale for Investigating 3,4-O-Isopropylidene Clindamycin B as a Key Intermediate in Medicinal Chemistry Research
This compound is a chemically modified version of clindamycin B, an analogue of clindamycin. The designation "3,4-O-Isopropylidene" indicates that the hydroxyl groups at the 3rd and 4th positions of the sugar moiety have been protected by reacting them with acetone to form a cyclic ketal. highfine.comgoogle.com This specific protection strategy is a critical step in the synthesis of other important clindamycin derivatives, most notably clindamycin phosphate (B84403). google.com
The rationale for using this compound as an intermediate is rooted in the need for regioselective modification. The clindamycin molecule has multiple hydroxyl groups. To selectively modify one of them, such as the hydroxyl group at the 2-position to create clindamycin 2-phosphate, the other hydroxyl groups (at positions 3 and 4) must be masked. google.com The isopropylidene group serves as an effective protecting group for the adjacent 3- and 4-hydroxyls.
The synthetic process involves reacting clindamycin with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst like p-toluenesulfonic acid to form the protected 3,4-O-Isopropylidene intermediate. google.com Once the 3- and 4-hydroxyls are protected, the remaining free 2-hydroxyl group can be selectively phosphorylated. After the phosphorylation step, the isopropylidene protecting group can be removed under acidic conditions to yield the final desired product, clindamycin phosphate. google.com The existence of patents detailing this process and the commercial availability of this compound as a research chemical and reference substance highlight its established importance as a key intermediate in pharmaceutical synthesis and analysis. veeprho.comsimsonpharma.comgoogle.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H35ClN2O5S |
|---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
(4S)-N-[(1S,2S)-1-[(3aS,4R,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H35ClN2O5S/c1-7-11-8-12(23(5)9-11)18(25)22-13(10(2)21)15-17-16(27-20(3,4)28-17)14(24)19(26-15)29-6/h10-17,19,24H,7-9H2,1-6H3,(H,22,25)/t10-,11-,12?,13+,14?,15+,16?,17-,19+/m0/s1 |
InChI Key |
OCZLAKAMOSUOEB-LOMUHGNXSA-N |
Isomeric SMILES |
CC[C@H]1CC(N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]3C(C([C@H](O2)SC)O)OC(O3)(C)C)[C@H](C)Cl |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
3,4-O-Isopropylidene Clindamycin (B1669177) B as a Versatile Synthetic Intermediate
Once the 3,4-hydroxyl groups are protected, the remaining hydroxyl group at the C2 position becomes the primary site for chemical modification. This allows 3,4-O-Isopropylidene clindamycin B to serve as a key intermediate in the synthesis of various clindamycin esters.
A significant application of 3,4-O-Isopropylidene clindamycin is in the synthesis of Clindamycin Palmitate Hydrochloride, a prodrug of clindamycin. google.comgoogle.com
The synthesis proceeds in two main stages following the protection step:
Esterification: The protected intermediate, 3,4-O-Isopropylidene clindamycin, is reacted with palmitoyl chloride. The reaction is typically carried out in a solvent like chloroform and in the presence of a base such as triethylamine to neutralize the HCl generated. google.com The mixture is heated to facilitate the formation of the ester bond at the C2-hydroxyl group, yielding 3,4-O-isopropylidene-clindamycin palmitate. google.comgoogle.com
Deprotection (Acidolysis): The isopropylidene protecting group is then removed. This is achieved by treating the esterified intermediate with an acidic solution, such as 80% aqueous acetic acid, and heating. google.com This step hydrolyzes the acetal, restoring the hydroxyl groups at the C3 and C4 positions.
Final Salt Formation and Purification: After deprotection, the resulting clindamycin palmitate is purified. The crude product is often dissolved in a solvent mixture (e.g., chloroform and ethanol), washed, and dried. google.com Finally, treatment with hydrochloric acid yields the target compound, Clindamycin Palmitate Hydrochloride, as a stable salt. google.com
This synthetic route highlights the essential role of the isopropylidene protecting group in enabling the regioselective synthesis of valuable clindamycin derivatives. google.com
Preparation of Clindamycin Phosphate (B84403) through Phosphorylation of the Protected Form
The synthesis of clindamycin phosphate, a more water-soluble and parenterally administered prodrug of clindamycin, relies on the selective phosphorylation of the 2-hydroxyl group. To achieve this regioselectivity, the 3- and 4-hydroxyl groups are first protected. The formation of a 3,4-O-isopropylidene acetal, by reacting clindamycin with an acetone source like 2,2-dimethoxypropane, yields the key intermediate, 3,4-O-Isopropylidene clindamycin google.com. This protection strategy is also applicable to clindamycin B, an analog and impurity of clindamycin that differs by the presence of an ethyl group instead of a propyl group on the pyrrolidine ring.
Once the 3,4-O-isopropylidene protection is in place, the now-free 2-hydroxyl group can be phosphorylated. While detailed studies focusing exclusively on the phosphorylation of this compound are not extensively available in peer-reviewed literature, the general synthetic route is well-established for clindamycin. This process involves reacting the protected intermediate with a phosphorylating agent.
A known phosphorylated derivative of the protected clindamycin B is This compound 2-[Bis(2,2,2-trichloroethyl)phosphate] . This compound indicates a specific synthetic pathway where the protected clindamycin B is reacted with a phosphorylating agent like bis(2,2,2-trichloroethyl) phosphorochloridate. The trichloroethyl groups are themselves protecting groups for the phosphate moiety, which can be removed under specific conditions to yield the final phosphate group. The subsequent deprotection of the isopropylidene group, typically under acidic conditions, would then yield clindamycin B phosphate. The isolation of clindamycin B phosphate from raw materials of clindamycin phosphate has been reported, confirming its presence as a known impurity nih.gov.
Table 1: Key Intermediates in the Synthesis of Clindamycin B Phosphate
| Compound Name | Role in Synthesis |
| Clindamycin B | Starting material for the protected intermediate. |
| This compound | Protected intermediate with a free 2-hydroxyl group. |
| This compound 2-[Bis(2,2,2-trichloroethyl)phosphate] | Phosphorylated intermediate with protecting groups on the phosphate. |
| Clindamycin B Phosphate | Final product after removal of all protecting groups. nih.gov |
Role in the Synthesis of Other Clindamycin Derivatives and Impurities
The utility of 3,4-O-Isopropylidene clindamycin extends beyond the synthesis of clindamycin phosphate. This versatile intermediate is a precursor for other derivatives, most notably clindamycin palmitate, an ester prodrug used for oral administration. A Chinese patent describes a process for synthesizing clindamycin palmitate hydrochloride where 3,4-O-Isopropylidene-clindamycin is reacted with palmitoyl chloride google.com. This acylation occurs at the 2-hydroxyl position, followed by the removal of the isopropylidene protecting group. This same strategy can be applied to this compound to generate clindamycin B palmitate.
Furthermore, the use of a 3,4-O-isopropylidene protecting group can influence the formation of certain impurities during the synthesis of clindamycin and its derivatives. For instance, epimerization at the C-7 position can lead to the formation of 7-epiclindamycin, a known impurity. The existence of 3,4-O-Isopropylidene 7-Epi Clindamycin as a reference standard suggests that this impurity can be formed from the protected intermediate or that the protected form is used in its specific synthesis for analytical purposes. The conditions used for introducing or removing the protecting group, as well as subsequent reaction steps, can potentially lead to the formation of various impurities if not carefully controlled. A comprehensive analysis of clindamycin phosphate raw material has identified several impurities, including clindamycin B phosphate nih.govusp.org.
Table 2: Derivatives and Impurities Associated with this compound
| Compound Name | Type | Synthetic Link |
| Clindamycin B Palmitate | Derivative | Synthesized by acylation of this compound. |
| 7-Epiclindamycin B | Impurity | Potential formation from the protected intermediate during synthesis. |
| Clindamycin B Phosphate | Derivative/Impurity | The primary product from phosphorylation of the protected intermediate. nih.govusp.org |
Advanced Synthetic Approaches and Future Directions in Derivatization
The development of more efficient and selective methods for synthesizing clindamycin derivatives is an ongoing area of research. Advanced approaches, including enzymatic methods and the exploration of novel analogues from protected intermediates, hold promise for creating new therapeutic agents with improved properties.
Enzymatic Methods for Regioselective Functionalization of Clindamycin Derivatives
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for modifying complex molecules like antibiotics rsc.orgnih.gov. Enzymes can perform reactions with high regioselectivity and stereoselectivity under mild conditions, often eliminating the need for protecting groups.
In the context of clindamycin, research has shown that microbial transformations can occur. For example, whole-cell cultures of Streptomyces coelicolor have been found to convert clindamycin into clindamycin 3-ribonucleotides and clindamycin 3-phosphate nih.gov. Interestingly, the biological activity of the inactivated clindamycin could be restored by treatment with crude alkaline phosphatase, indicating an enzymatic cleavage of the phosphate group nih.gov. While this demonstrates the potential for enzymatic modification of clindamycin, attempts to replicate the formation of clindamycin 3-ribonucleotides using cell lysates or purified enzymes were unsuccessful nih.gov.
The application of enzymes for the regioselective functionalization of protected intermediates like this compound is a promising but not yet extensively explored area. Lipases, for instance, are widely used for the regioselective acylation and deacylation of various substrates and could potentially be used to introduce or remove ester groups at the 2-hydroxyl position of the protected clindamycin B nih.gov. The enzymatic deprotection of the isopropylidene group itself is also a theoretical possibility that could offer a milder alternative to acidic hydrolysis. However, specific studies detailing the enzymatic functionalization of this compound are currently lacking in the available scientific literature.
Exploration of Novel Analogues from Protected Intermediates
The synthesis of novel clindamycin analogues is a key strategy for overcoming antibiotic resistance and improving the therapeutic profile of the drug. Protected intermediates like this compound represent valuable starting points for creating such analogues. With the 3- and 4-hydroxyl groups blocked, the 2-hydroxyl group becomes a prime target for modification.
Research into clindamycin analogues has led to the development of compounds like pirlimycin, where the (2S-trans)-4-n-propylhygramide portion of clindamycin is replaced by a (2S-cis)-4-ethylpipecolamide nih.gov. While the synthesis of such analogues demonstrates the feasibility of modifying the clindamycin scaffold, the literature does not always specify if protected intermediates like 3,4-O-Isopropylidene clindamycin were used.
The free 2-hydroxyl group of this compound could be used to introduce a variety of functional groups, leading to novel esters, ethers, or other derivatives. These new analogues could then be screened for enhanced antibacterial activity, altered pharmacokinetic properties, or activity against resistant strains. The systematic exploration of such modifications, starting from a well-defined protected intermediate, is a logical and efficient approach to discovering next-generation lincosamide antibiotics. However, detailed reports on the use of this compound for the synthesis of novel analogues are not yet prevalent in the public domain.
In Vitro Biological Activity and Mechanistic Insights
Comparative In Vitro Antimicrobial Evaluation of 3,4-O-Isopropylidene Clindamycin (B1669177) B
The in vitro profile of 3,4-O-Isopropylidene clindamycin B is understood primarily through the lens of its parent compound, clindamycin. As a synthetically modified version, its activity is directly linked to the foundational mechanism of lincosamide antibiotics, adjusted by the presence of the isopropylidene group.
Assessment of Ribosomal Binding and Protein Synthesis Inhibition (extrapolating from clindamycin mechanism)
Clindamycin, the parent compound, functions by inhibiting bacterial protein synthesis. researchgate.net It binds to the 50S subunit of the bacterial ribosome, a critical component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. ncats.io This binding occurs at the peptidyl transferase center (PTC), interfering with the correct positioning of aminoacyl-tRNA at the acceptor (A) site and blocking the formation of peptide bonds. mdpi.com This action halts the elongation of the polypeptide chain, leading to a bacteriostatic effect, which means it stops bacteria from multiplying and allows the host's immune system to clear the infection. nih.gov
Studies on clindamycin have identified specific nucleotides within the 23S rRNA component of the 50S subunit, such as A2058, A2059, A2451, and G2505, as key interaction points. nih.gov By occupying this site, clindamycin can also interfere with the binding of other antibiotics that target the same region, such as macrolides and streptogramins B. nih.gov
For this compound, it is extrapolated that the fundamental mechanism of action remains the same: inhibition of protein synthesis via binding to the 50S ribosomal subunit. The core pharmacophore responsible for this interaction is retained. However, the addition of the bulky 3,4-O-isopropylidene group to the sugar moiety is expected to influence the binding affinity. This group may introduce steric hindrance, potentially altering the precise orientation and stability of the molecule within the ribosomal binding pocket compared to the unmodified clindamycin B.
Evaluation against Bacterial Strains in Laboratory Settings (e.g., Gram-positive bacteria)
Clindamycin exhibits potent activity primarily against Gram-positive bacteria and a range of anaerobic bacteria. theclinivex.com Its effectiveness against organisms like Staphylococcus aureus is well-documented. researchgate.net
Specific minimum inhibitory concentration (MIC) data for this compound against various bacterial strains are not widely available in published literature, as this compound is often synthesized as an intermediate for creating other derivatives. However, the expected activity can be inferred from the known spectrum of clindamycin B. Clindamycin B differs from the more common clindamycin by having an ethyl group instead of a propyl group on the proline moiety. This difference generally results in slightly lower but comparable antibacterial activity.
The table below presents typical MIC values for the parent compound, clindamycin, against common Gram-positive pathogens to provide a baseline for its expected efficacy.
| Bacterial Strain | Clindamycin MIC Range (µg/mL) |
| Staphylococcus aureus (susceptible) | 0.06 - 0.5 |
| Streptococcus pneumoniae | ≤0.03 - 0.5 |
| Streptococcus pyogenes | <0.015 - 0.25 |
| Data compiled from various antimicrobial susceptibility studies. |
The activity of this compound would depend on how the isopropylidene group affects its ability to reach and bind to its ribosomal target in these bacteria.
Influence of Isopropylidene Protection on In Vitro Activity Profile
The 3,4-O-isopropylidene group is a protecting group, commonly used in organic synthesis to prevent the hydroxyl groups at the C3 and C4 positions of the sugar from reacting during other chemical modifications. This modification significantly increases the lipophilicity (fat-solubility) of the molecule compared to the parent clindamycin B, which has free hydroxyl groups.
This change in physicochemical properties can have several effects on the in vitro activity profile:
Bacterial Cell Penetration: The increased lipophilicity might alter the compound's ability to permeate the bacterial cell wall and membrane. While this can sometimes enhance uptake, it can also lead to non-specific binding to cellular lipids, potentially reducing the concentration that reaches the ribosomal target.
Aqueous Solubility: The compound's reduced solubility in aqueous testing media could affect the accuracy of in vitro susceptibility testing methods like broth microdilution.
Activity as a Prodrug: In many cases, such protected intermediates are inactive or have significantly reduced activity. Their antibacterial properties are often only restored if the protecting group is removed (deprotection) to yield the active, free-hydroxyl form. Therefore, this compound might be considered a prodrug or an inactive precursor, with its observed in vitro activity being potentially much lower than that of clindamycin B itself.
Structure-Activity Relationship (SAR) Studies of Clindamycin Derivatives
Structure-activity relationship (SAR) studies explore how a molecule's chemical structure relates to its biological activity. For lincosamides, SAR studies have provided a detailed understanding of which parts of the molecule are essential for antibacterial potency.
Impact of 3,4-O-Isopropylidene Protection on Key Binding Interactions
The binding of clindamycin to the ribosome involves a series of precise hydrogen bonds and hydrophobic interactions. mdpi.com The hydroxyl groups on the sugar moiety are crucial for forming some of these hydrogen bonds with the 23S rRNA.
The introduction of the 3,4-O-isopropylidene group has a direct impact on these potential interactions:
Blocked Hydrogen Bonding: By chemically blocking the C3 and C4 hydroxyl groups, the isopropylidene group prevents them from acting as hydrogen bond donors or acceptors. This would eliminate key interactions with the ribosome that stabilize the binding of the parent compound.
Conformational Rigidity: The isopropylidene group forms a rigid five-membered ring fused to the sugar structure. This "locks" the sugar into a specific conformation. This rigidity could either be beneficial, by pre-organizing the molecule into an optimal shape for binding, or detrimental, by preventing the necessary conformational adjustments required for a perfect fit within the ribosomal PTC.
Computational Approaches to Predict Target Interactions and Resistance Mechanisms (e.g., molecular docking, dynamics simulations)
Modern drug discovery heavily relies on computational methods to predict how a molecule will behave. nih.gov Molecular docking and molecular dynamics (MD) simulations are powerful tools used to study clindamycin derivatives.
Molecular Docking: This technique can be used to computationally place a model of this compound into the three-dimensional structure of the bacterial ribosome's 50S subunit. Such simulations could predict the most likely binding pose, estimate the binding energy (affinity), and identify potential steric clashes or missed interactions caused by the isopropylidene group. This allows researchers to hypothesize whether the modification is likely to decrease, maintain, or enhance activity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the movement of the compound and the ribosome over time. This provides insights into the stability of the binding. For instance, an MD simulation could show whether the compound remains securely bound or if the isopropylidene group introduces instability that causes it to dissociate more readily than the parent clindamycin.
Predicting Resistance: These computational models are also invaluable for understanding resistance. A primary mechanism of resistance to clindamycin is the methylation of nucleotide A2058 by Erm enzymes. Docking this compound into a model of a resistant (methylated) ribosome could predict whether the derivative is still able to bind effectively, offering a rapid way to screen for compounds that might overcome this common form of resistance.
Investigation of Modified Biological Activities Beyond Primary Antimicrobial Action
Research into the lincosamide class of antibiotics, including derivatives of clindamycin, has begun to explore biological activities beyond their established antimicrobial effects. While this compound is primarily recognized as a crucial intermediate in the synthesis of clindamycin phosphate (B84403), dedicated studies investigating its specific inflammation inhibitory activities or non-therapeutic applications in vitro are not available in the current scientific literature. google.comgoogle.com However, the broader family of clindamycin and its derivatives has shown potential in modulating inflammatory responses and other cellular processes, offering a valuable perspective for future research into related compounds like this compound.
Inflammation Inhibitory Activities of Related Derivatives
Clindamycin itself, the parent compound, has demonstrated notable anti-inflammatory properties. mdedge.com These effects are considered a significant aspect of its therapeutic activity in conditions like acne vulgaris, beyond its direct action against bacteria. mdedge.com The anti-inflammatory actions of clindamycin are multifaceted and include both indirect and direct mechanisms. Indirectly, by reducing the population of pro-inflammatory bacteria such as Cutibacterium acnes, clindamycin decreases the load of bacterial products that trigger an inflammatory response. mdedge.com
More directly, clindamycin has been shown to modulate the host's immune response. Studies have indicated that it can suppress the production of pro-inflammatory cytokines. mdpi.com For instance, sub-inhibitory concentrations of clindamycin have been found to reduce the production of exoproteins by Staphylococcus aureus, which in turn modulates the inflammatory cascade. mdpi.com This includes reducing exoprotein-induced toxicity and its detrimental effects on mucosal barriers. mdpi.com Furthermore, clindamycin has been observed to inhibit neutrophil recruitment and the activation of NF-κB, a key transcription factor in the inflammatory process. A derivative of clindamycin, specifically acetylated, showed an ability to inhibit articular hyperalgesia and edema, effects linked to reduced neutrophil recruitment and tumor necrosis factor-alpha (TNF-α) production. researchgate.net
These findings suggest that the core structure of clindamycin possesses immunomodulatory potential. The chemical modifications present in its derivatives could potentially enhance or alter these activities.
| Compound | In Vitro Model/System | Observed Anti-inflammatory Effect |
| Clindamycin | S. aureus cultures | Reduced exoprotein production, modulating the inflammatory cascade. mdpi.com |
| Clindamycin | Human nasal epithelial cells | Reversed detrimental effects of bacterial exoproteins on mucosal barrier structure and function. mdpi.com |
| Clindamycin | Phagocytic leukocytes | Potentiated the activity of phagocytic leukocytes. mdedge.com |
| Clindamycin acetylated derivative | Mouse models of pain and inflammation | Inhibited articular hyperalgesia and edema by reducing neutrophil recruitment and TNF-α production. researchgate.net |
This table presents data on clindamycin and its acetylated derivative, not this compound, for which specific data is unavailable.
Non-Therapeutic Applications
The exploration of clindamycin derivatives has also ventured into non-therapeutic, or more accurately, non-antibiotic therapeutic areas. A notable emerging field is oncology, where certain clindamycin derivatives are being investigated for their potential as antitumor agents. researchgate.netnih.gov Studies have explored compounds that demonstrate antiproliferative activity against tumor cell lines, such as HepG2. researchgate.netnih.gov This line of research suggests that modifications to the clindamycin structure can result in compounds that interact with novel cellular targets beyond the bacterial ribosome, potentially modulating signaling pathways involved in tumor growth and immune responses within the tumor microenvironment. researchgate.netnih.gov
For example, specific derivatives (referred to as compounds 3 and 3e in one study) were found to have a broader range of target interactions within tumor cells compared to conventional antibiotics, hinting at mechanisms that transcend their antimicrobial function. nih.gov While this research is still in early stages and does not directly involve this compound, it highlights the versatility of the lincosamide scaffold and the potential for discovering novel biological activities through chemical modification.
Analytical Method Development and Impurity Profiling for Research and Quality Control
Chromatographic Methods for Separation and Quantification (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of 3,4-O-Isopropylidene clindamycin (B1669177) B from the active pharmaceutical ingredient (API) and other related substances. While a specific, universally adopted monograph for this individual impurity is not detailed, methods for the analysis of clindamycin and its impurities provide a strong framework for its chromatographic separation.
A typical reversed-phase HPLC (RP-HPLC) method would be employed for this purpose. The separation is generally achieved on a C18 or C8 column, which provides the necessary hydrophobicity to retain and separate the various components of the mixture. A gradient elution is often preferred to achieve optimal separation between the main clindamycin peak and its various impurities, which may have a wide range of polarities.
Illustrative HPLC Method Parameters:
| Parameter | Typical Value |
| Column | Zorbax Eclipse XDB C8, (250 × 4.6) mm, 5 µm |
| Mobile Phase | Gradient mixture of a buffered aqueous phase (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 205 nm |
| Injection Volume | 20 µL |
The data in this table is illustrative and based on methods used for the analysis of clindamycin and its impurities.
The selection of a low-wavelength UV detection, such as 205 nm, is common for compounds like clindamycin and its derivatives that may lack a strong chromophore at higher wavelengths. usp.org The gradient program would be optimized to ensure adequate resolution between 3,4-O-Isopropylidene clindamycin B and other known impurities like clindamycin B phosphate (B84403) and 7-epicindamycin phosphate. usp.org
Application in Analytical Method Validation (AMV)
The compound this compound is utilized in the validation of analytical methods designed to assess the purity of clindamycin. synzeal.com Analytical Method Validation (AMV) is a critical process in pharmaceutical development and quality control, demonstrating that an analytical procedure is suitable for its intended purpose.
During AMV, a reference standard of this compound would be used to perform several key validation tests, including:
Specificity/Selectivity: The method's ability to unequivocally assess the analyte in the presence of other components, including impurities, degradants, or excipients. A solution containing clindamycin and spiked with a known amount of this compound would be analyzed to ensure the peaks are well-resolved.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of dilutions of the this compound reference standard would be prepared and analyzed to establish a linear relationship between concentration and peak area.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the impurity is added to a sample matrix and the percentage of the impurity recovered is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
The validation of analytical methods according to guidelines from bodies like the International Council for Harmonisation (ICH) is a mandatory requirement for drug registration and marketing. researchgate.net
Role as a Reference Standard in Impurity Identification and Characterization
The primary role of this compound in a quality control setting is as a reference standard for the identification and characterization of impurities in clindamycin. synzeal.comveeprho.com As a known impurity, its availability as a characterized material is essential for several reasons. lgcstandards.com
Firstly, it allows for the positive identification of a peak in the chromatogram of a clindamycin sample. By comparing the retention time of a peak in the sample chromatogram to that of the this compound reference standard, analysts can confirm the impurity's presence.
Secondly, a quantified reference standard enables the determination of the amount of this specific impurity in a batch of the drug substance or product. Regulatory authorities set strict limits on the levels of impurities in pharmaceuticals, and accurate quantification is crucial for batch release and ensuring patient safety.
The synthesis of this compound is a key step in producing this reference material. One patented method involves the reaction of clindamycin hydrochloride with a hydroxyl-protecting reagent in an organic solvent. The purity of the resulting compound is then confirmed by techniques such as HPLC.
Finally, having a well-characterized standard of this compound is vital for stability studies. These studies assess how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. The reference standard is used to track the formation of this specific impurity over the course of the stability study.
Future Research Perspectives and Potential Academic Applications
Design and Synthesis of Novel Lincosamide Scaffolds Using 3,4-O-Isopropylidene Clindamycin (B1669177) B
The isopropylidene group in 3,4-O-Isopropylidene clindamycin B masks the vicinal diol of the lincosamine sugar, thereby enabling selective chemical manipulation at other positions of the molecule. This strategic protection is fundamental to the design and synthesis of novel lincosamide scaffolds with potentially enhanced antibacterial activity, improved pharmacokinetic properties, or the ability to circumvent existing resistance mechanisms.
Future research in this area will likely focus on leveraging this compound as a versatile scaffold for modifications at several key positions, including the C2 hydroxyl group, the C7 position, and the N-methyl-pyrrolidine ring. For instance, derivatization of the remaining free hydroxyl group at C2 could lead to the introduction of new functional groups that may form additional interactions with the bacterial ribosome.
The synthesis of such novel scaffolds would typically involve a multi-step process, as outlined in the table below, starting from this compound.
| Step | Description | Purpose |
| 1 | Selective modification of the C2 hydroxyl group | Introduction of novel functional groups to probe interactions with the ribosomal peptidyl transferase center. |
| 2 | Modification of the C7 position | Exploration of substitutions to enhance potency and overcome resistance, similar to the modification that differentiates clindamycin from lincomycin. |
| 3 | Alterations to the pyrrolidine ring | Synthesis of analogues with modified hydrophobicity or steric profiles to improve cell permeability and target engagement. |
| 4 | Deprotection of the 3,4-diol | Removal of the isopropylidene group to regenerate the hydroxyls, which are crucial for ribosomal binding, and to yield the final novel lincosamide analogue. |
By systematically exploring these modifications, researchers can generate libraries of new lincosamide derivatives. This approach, underpinned by the availability of key intermediates like this compound, is essential for developing next-generation antibiotics that can combat multidrug-resistant pathogens.
Advanced Mechanistic Studies on Ribosomal Interaction and Resistance Circumvention
Lincosamides exert their antibacterial effect by binding to the 50S ribosomal subunit and interfering with protein synthesis. A detailed understanding of these interactions at a molecular level is crucial for designing antibiotics that can overcome resistance. The primary mechanisms of resistance to lincosamides include target site modification (e.g., methylation of 23S rRNA), enzymatic inactivation of the antibiotic, and active efflux from the bacterial cell.
This compound can serve as a precursor for the synthesis of specialized derivatives designed for advanced mechanistic studies. By modifying the scaffold, researchers can create molecules that are tailored to probe specific aspects of ribosomal binding and resistance. For example, analogues with subtle structural changes can be synthesized to investigate the precise role of each functional group in the parent molecule in binding to the peptidyl transferase center of the ribosome.
Furthermore, the development of lincosamidemimetics that are less susceptible to the common mechanisms of resistance is a key area of research. Starting from a protected intermediate like this compound allows for the rational design of molecules that may, for instance, be sterically hindered from interacting with inactivating enzymes or possess enhanced binding affinity to methylated ribosomes. Such studies are pivotal for the development of antibiotics that can circumvent established resistance pathways.
Exploration of Chemical Biology Tools and Probes Derived from this compound
Chemical biology relies on the use of small molecules to study and manipulate biological systems. The development of chemical probes and tools derived from antibiotics is a powerful strategy for investigating bacterial physiology and mechanisms of drug action. This compound is an ideal starting material for the synthesis of such probes due to the ability to selectively introduce reporter groups.
The protected diol allows for the attachment of various tags, such as fluorophores, biotin, or photo-cross-linking agents, at other positions of the clindamycin B scaffold. These tagged molecules can then be used in a variety of applications:
Fluorescent Probes: Attaching a fluorescent dye would enable the visualization of the antibiotic's localization within bacterial cells using advanced microscopy techniques, providing insights into its uptake and distribution.
Affinity Probes: Incorporating a biotin tag would facilitate the identification of potential off-target interactions or help in purifying ribosomal complexes for structural studies.
Photo-cross-linking Probes: The introduction of a photoreactive group would allow for the covalent labeling of the antibiotic's binding site on the ribosome, enabling precise mapping of the drug-target interaction.
The synthesis of these chemical biology tools from this compound would involve selective functionalization followed by deprotection to ensure that the final probe retains its biological activity. The availability of such probes would significantly enhance the ability of researchers to study the molecular pharmacology of lincosamides in detail.
Development of High-Throughput Screening Assays for Derivatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large libraries of chemical compounds for a specific biological activity. The development of robust and efficient HTS assays is essential for identifying novel lincosamide derivatives with improved antibacterial properties.
While this compound itself is an intermediate and not the direct subject of screening, its role in generating diverse libraries of lincosamide analogues is central to the HTS process. The synthetic versatility offered by this protected scaffold enables the creation of focused libraries of compounds where specific regions of the molecule are systematically varied.
The development of HTS assays for these derivatives would likely involve cell-based or biochemical formats. A typical workflow for the development and execution of such an assay is presented below.
| Phase | Activity | Description |
| Assay Development | Target Selection | Utilizing bacterial strains with known resistance mechanisms (e.g., specific rRNA methyltransferases) to screen for compounds that can overcome this resistance. |
| Readout Method | Employing methods such as optical density measurements to assess bacterial growth inhibition, or reporter gene assays that signal disruption of protein synthesis. | |
| Miniaturization | Adapting the assay to a microplate format (e.g., 384- or 1536-well plates) to enable the screening of thousands of compounds simultaneously. | |
| Library Screening | Synthesis of Derivatives | Utilizing this compound as a starting scaffold to synthesize a diverse library of lincosamide analogues. |
| HTS Campaign | Screening the synthesized library against the target bacterial strains to identify "hit" compounds that exhibit significant antibacterial activity. | |
| Hit Validation | Dose-Response Analysis | Confirming the activity of the initial hits and determining their potency (e.g., minimum inhibitory concentration). |
| Secondary Assays | Further characterizing the promising compounds in more complex assays, such as cytotoxicity assays or mechanism of action studies. |
The ability to readily generate a wide array of derivatives from this compound is a critical enabler for such large-scale screening efforts, which are essential for the discovery of new and effective antibacterial agents.
Q & A
Q. What are the validated synthetic routes for 3,4-O-Isopropylidene clindamycin B, and how are intermediates characterized?
Synthesis typically involves isopropylidene protection of clindamycin derivatives under anhydrous conditions. Key intermediates, such as this compound 2-[Bis(2,2,2-trichloroethyl)phosphate], are characterized using nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) . Structural validation requires comparison with certified reference standards (e.g., TRC I824875) to ensure purity and correct stereochemistry .
Q. Table 1: Key Intermediates and Identifiers
| Compound Name | CAS Number | TRC Catalog Number |
|---|---|---|
| This compound | 147650-54-2 | TRC I824875 |
| This compound phosphate derivative | N/A | TRC I824880 |
Q. Which analytical techniques are recommended for structural confirmation and stability studies?
- NMR Spectroscopy : Assigns proton and carbon environments, confirming isopropylidene group placement and ring conformation .
- HPLC-MS : Quantifies purity and detects degradation products under stress conditions (e.g., thermal, pH variation) .
- X-ray Crystallography (if available): Resolves 3D conformation, critical for understanding binding interactions .
Advanced Research Questions
Q. How does the A2058G mutation in 23S rRNA confer resistance to clindamycin derivatives like this compound?
Molecular dynamics (MD) simulations reveal that the A2058G mutation reduces conformational flexibility of clindamycin in the ribosome binding pocket. Wild-type (WT) structures allow clindamycin to adopt multiple conformers, enhancing binding, while the mutation restricts this flexibility, weakening interactions with residues like SER190 and ASP110 . This aligns with experimental resistance data showing reduced minimum inhibitory concentrations (MICs) in mutant strains .
Q. Table 2: MD Simulation Findings for A2058G Mutation
| Parameter | Wild-Type (WT) | A2058G Mutant |
|---|---|---|
| Ligand Flexibility | High (multiple conformers) | Low (restricted mobility) |
| Binding Energy (ΔG) | -8.2 kcal/mol | -5.6 kcal/mol |
| Key Interactions | SER190, ASP110, PHE156 | Disrupted H-bond network |
Q. What methodological considerations are critical when designing pharmacokinetic (PK) studies for modified clindamycin analogs?
- PBPK Modeling : Use physiologically based pharmacokinetic (PBPK) models to predict tissue distribution and clearance. Prioritize studies with bioanalytical methods (e.g., LC-MS/MS) that distinguish parent compounds from metabolites .
- Statistical Design : Apply ANOVA or Kruskal-Wallis tests for efficacy comparisons (e.g., monotherapy vs. combination regimens). Post-hoc analyses (e.g., LSD test) clarify subgroup differences .
- Exclusion Criteria : Exclude data from microbiologic assays, which may conflate parent drug and metabolite concentrations .
Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo models?
- Mechanistic Studies : Use docking analysis to verify target engagement (e.g., ribosomal binding) across models. For example, clindamycin’s interaction with BAP C1 protein active sites (SER190, ASP110) should correlate with in vivo bacterial load reduction .
- Combination Therapy : Address discordance by testing synergistic partners (e.g., rifampicin), which enhance tissue penetration and overcome resistance mechanisms observed in osteomyelitis models .
- Data Normalization : Standardize inoculum size and host immune variables in animal studies to reduce variability .
Q. How do ring puckering dynamics influence the stability of this compound?
The isopropylidene group imposes rigidity on the clindamycin macrolide ring. Puckering coordinates (amplitude q and phase angle φ) quantify out-of-plane displacements, with lower q values indicating reduced flexibility. Stability studies should monitor puckering via temperature-dependent NMR or computational geometry optimization .
Q. What are the best practices for analyzing clindamycin analog release rates in polymeric drug delivery systems?
- HPLC-MS : Quantify release kinetics under physiological conditions (e.g., pH 7.4, 37°C).
- Microbiological Assays : Measure inhibition zones (e.g., against Staphylococcus aureus) to correlate release rates with antimicrobial activity .
- Polymer Compatibility : Screen excipients (e.g., polyvinyl alcohol) for chemical interactions that alter release profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
